4-Defluoro 2-Fluoro Flunarizine
CAS No.: 90830-31-2
Cat. No.: VC0195915
Molecular Formula: C26H26F2N2
Molecular Weight: 404.51
Purity: > 95%
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90830-31-2 |
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Molecular Formula | C26H26F2N2 |
Molecular Weight | 404.51 |
IUPAC Name | 1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine |
Standard InChI | InChI=1S/C26H26F2N2/c27-23-14-12-22(13-15-23)26(24-10-4-5-11-25(24)28)30-19-17-29(18-20-30)16-6-9-21-7-2-1-3-8-21/h1-15,26H,16-20H2/b9-6+ |
SMILES | C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=CC=C4F |
Introduction
Chemical Description
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IUPAC Name: 1-[(2-fluorophenyl)-(4-fluorophenyl)methyl]-4-[(E)-3-phenylprop-2-enyl]piperazine
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Synonyms:
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Flunarizine EP Impurity C
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Piperazine derivative
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1-Cinnamyl-4-((2-fluorophenyl)(4-fluorophenyl)methyl)piperazine
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Molecular Formula:
Structural Characteristics
The compound features a piperazine core substituted with fluorinated phenyl groups and a cinnamyl moiety. The fluorine atoms are strategically positioned on the phenyl rings, altering the compound's physicochemical properties.
Property | Value |
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Molecular Formula | |
Molecular Weight | 404.5 g/mol |
CAS Number | 90830-31-2 |
SMILES Notation | FC1=CC=C(C=C1)C(C2=CC=CC=C2F)N3CCN(C/C=C/C4=CC=CC=C4)CC3 |
Solubility and Stability
The fluorinated substitutions enhance the compound's lipophilicity, which may influence its solubility in organic solvents and its pharmacokinetic profile.
Classification
4-Defluoro 2-Fluoro Flunarizine is categorized as an impurity reference material for flunarizine, a calcium channel blocker used in the treatment of migraines, epilepsy, and other neurological disorders .
Applications in Research
The compound is primarily used:
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As a reference standard in pharmaceutical quality control.
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In studies exploring calcium channel modulation.
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For evaluating transporter interactions and drug metabolism pathways .
Synthesis and Derivation
This compound is derived from flunarizine through selective fluorination at specific positions on the phenyl rings. The defluorination at one site and fluorination at another alters its chemical behavior compared to the parent molecule.
Neurological Disorders
Due to its structural similarity to flunarizine, this compound may serve as a model for developing drugs targeting calcium channels involved in:
Impurity Profiling
As a recognized impurity (Flunarizine EP Impurity C), it plays a critical role in ensuring the safety and efficacy of flunarizine formulations by serving as a benchmark in impurity testing protocols .
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